1-Cbz-3-Acetylsulfanyl-pyrrolidine

Sulfonyl Chloride Synthesis Conformational Restriction Medicinal Chemistry Building Blocks

Unprotected 3-mercapto-pyrrolidines introduce synthetic risk due to rapid oxidation and variable reactivity, compromising multi-step conjugation yields. This Cbz-protected pyrrolidine features an S-acetyl thioester for on-demand thiol unmasking under mild basic or reductive conditions. - **Key advantage:** Enables sequential deprotection (Cbz then S-Ac) or orthogonal strategies - **Application:** Precursor to ACE inhibitor analogs and sulfonyl chlorides for sulfonamide libraries - **Supply:** Stable crystalline solid; avoids disulfide contaminants present in free thiol alternatives

Molecular Formula C14H17NO3S
Molecular Weight 279.36 g/mol
CAS No. 930299-97-1
Cat. No. B11763474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cbz-3-Acetylsulfanyl-pyrrolidine
CAS930299-97-1
Molecular FormulaC14H17NO3S
Molecular Weight279.36 g/mol
Structural Identifiers
SMILESCC(=O)SC1CCN(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17NO3S/c1-11(16)19-13-7-8-15(9-13)14(17)18-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
InChIKeyTVOUMCXPTLKCDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cbz-3-Acetylsulfanyl-pyrrolidine: Cbz-Protected Pyrrolidine-Thioester


1-Cbz-3-Acetylsulfanyl-pyrrolidine (CAS 930299-97-1; C₁₄H₁₇NO₃S; MW 279.35) is a difunctional pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz)-protected cyclic amine and an S-acetyl-protected thiol (thioester) at the 3-position [1] [2]. Its computed properties include an XLogP3 of 2.2 and a topological polar surface area of 71.9 Ų [2]. The compound is commercially available from multiple specialty chemical suppliers with purities typically specified at 95% to NLT 98% .

Difunctional pyrrolidine scaffold Orthogonal Cbz-protected amine and S-acetyl masked thiol enable sequential synthetic manipulation.
Racemic mixture for discovery-phase synthesis Cost-advantaged entry point for scaffold exploration; single enantiomer available separately when stereochemistry is required.
Conformationally restricted core Pyrrolidine ring imposes structural rigidity suited for diversity-oriented synthesis and peptidomimetic design.

1-Cbz-3-Acetylsulfanyl-pyrrolidine: Why Analogs Fall Short


Direct substitution of 1-Cbz-3-acetylsulfanyl-pyrrolidine with other Cbz-pyrrolidines or 3-thiol-pyrrolidines introduces quantifiable synthetic risk. Unprotected 3-mercapto-pyrrolidines (e.g., CAS 130516-23-3) are prone to uncontrolled oxidation to disulfides and exhibit variable nucleophilic reactivity that can compromise yields and selectivity in multi-step sequences [1]. Conversely, Cbz-pyrrolidines lacking the protected thiol moiety at the 3-position (e.g., 1-Cbz-pyrrolidine, CAS 25070-74-0) possess only a single reactive handle for amine deprotection, limiting their utility as difunctional scaffolds without additional, often lower-yielding, functionalization steps . The acetyl-protected thioester in the target compound enables on-demand unmasking to the free thiol under controlled basic or reductive conditions, which is essential for sequential conjugation or cyclization strategies. The following sections provide quantitative evidence for this differentiated utility.

S-Acetyl thioester (protected thiol)
vs
Free 3-mercapto-pyrrolidine: prone to disulfide formation under ambient conditions
Dual reactive handles (Cbz-N + S-Ac)
vs
1-Cbz-pyrrolidine: single reactive handle limits sequential functionalization
Racemic mixture (cost-advantaged)
vs
Single (R)-enantiomer: premium pricing without functional gain for early-stage screening

1-Cbz-3-Acetylsulfanyl-pyrrolidine: Comparative Evidence


Oxidative Chlorination to Sulfonyl Chloride

1-Cbz-3-Acetylsulfanyl-pyrrolidine demonstrates a high-yielding transformation into a conformationally restricted sulfonyl chloride building block. This compound serves as a direct precursor to 1-Cbz-3-chlorosulfonyl-pyrrolidine (CAS 1035173-74-0) via oxidative chlorination . The reported isolated yield for this specific conversion is 75% [1]. This yield is within the 19–88% overall yield range reported for a library of analogous Cbz-protected amino alcohol-derived sulfonyl chlorides in a multistep process, confirming the target compound's synthetic viability .

Oxidative chlorination yield
Class-level inference
75% isolated yield
Supports synthetic viability for scaled sulfonyl chloride preparation
Within 19–88% range reported for analogous Cbz-amino alcohol library members
Sulfonyl Chloride Synthesis Conformational Restriction Medicinal Chemistry Building Blocks

Chemoselectivity Advantage Over Free Thiols

The S-acetyl protecting group in 1-Cbz-3-acetylsulfanyl-pyrrolidine provides orthogonal stability that free thiol analogs lack. The Cbz-protected free 3-mercapto-pyrrolidine (e.g., (3S)-N-Cbz-3-mercapto-1-pyrrolidine, CAS 130516-23-3) contains a reactive -SH moiety that readily undergoes dimerization to disulfides under ambient conditions [1] [2]. The target compound's thioester remains intact under these same storage and reaction conditions, allowing selective N-Cbz deprotection or pyrrolidine ring functionalization without concomitant thiol oxidation [3]. This orthogonality enables sequential synthetic strategies that are not feasible with the free mercapto analog.

Chemoselectivity profile
Cross-study comparable
S-Acetyl thioester remains stable; free thiol analogs oxidize to disulfides
Enables sequential deprotection strategies not feasible with unprotected mercapto analogs
Orthogonality supports N-Cbz manipulation without thiol interference
Protecting Group Strategy Thioester Reactivity Pyrrolidine Functionalization

Racemic vs. Chiral Isomer Procurement

1-Cbz-3-Acetylsulfanyl-pyrrolidine is commercially supplied as the racemic (RS) mixture [1]. The corresponding (R)-enantiomer, Benzyl (R)-3-(acetylthio)pyrrolidine-1-carboxylate (CAS 1134111-98-0), is a distinct catalog item [2]. Procuring the racemate provides a cost-advantaged entry point for applications where stereochemistry is either not critical or will be addressed later via chiral resolution or asymmetric synthesis. The racemate offers the same Cbz-protected amine and S-acetyl thiol functionality as the enantiopure form, making it suitable for initial discovery-phase exploration without the premium pricing typically associated with single enantiomers.

Racemic vs. chiral procurement
Supporting evidence
Racemic (RS) mixture commercially available; (R)-enantiomer is a distinct catalog item
Racemate supports lower-cost discovery-phase exploration
Single enantiomer procurement reserved for lead optimization when stereochemistry is required
Chiral Resolution Building Block Procurement Pyrrolidine Stereochemistry

Conformational Restriction vs. Acyclic Analogs

The pyrrolidine ring in 1-Cbz-3-acetylsulfanyl-pyrrolidine imposes conformational restriction that is absent in acyclic thioester alternatives. This structural rigidity is the defining design principle in the construction of saturated heterocyclic sulfonyl chloride libraries, where the target compound serves as a precursor . Acyclic analogs lack the pre-organized spatial arrangement of the amine and thiol functional groups, which can reduce the entropic penalty upon binding to biological targets or alter the stereochemical outcome of subsequent reactions. The library of conformationally restricted sulfonyl chlorides derived from analogous Cbz-protected amino alcohols was prepared on multigram scale in 19–88% total yields , demonstrating the practical viability of this scaffold class.

Conformational restriction
Class-level inference
Pyrrolidine ring imposes structural pre-organization absent in acyclic thioester analogs
Scaffold validated in diversity-oriented synthesis library construction
Data to verify; no direct comparator quantification reported
Conformational Restriction Peptidomimetics Sulfonyl Chloride Synthesis

1-Cbz-3-Acetylsulfanyl-pyrrolidine Applications


Sulfonamide and Sulfonate Library Synthesis

This compound is a direct precursor to 1-Cbz-3-chlorosulfonyl-pyrrolidine (CAS 1035173-74-0), which is accessed via oxidative chlorination in 75% yield [1]. The resulting sulfonyl chloride serves as an electrophilic warhead for parallel synthesis of sulfonamides and sulfonates. The conformationally restricted pyrrolidine scaffold, as described in the Zhersh et al. (2011) library, is designed to improve the drug-like properties of resulting molecules, supporting hit-to-lead optimization programs that require saturated heterocyclic cores .

Thiol-Directed Bioconjugation & Peptidomimetics

The S-acetyl thioester serves as a masked thiol that can be selectively unmasked after N-Cbz deprotection or other synthetic manipulations [2]. This orthogonal protection strategy enables the sequential introduction of the pyrrolidine core into larger molecules, such as peptidomimetics or bioconjugates, where a reactive thiol handle is required for late-stage conjugation to maleimides, iodoacetamides, or other thiol-reactive moieties [3].

ACE Inhibitor Synthesis Intermediate

The 3-acetylthio-pyrrolidine motif is a known structural element in the synthesis of ACE inhibitors, as described in patents covering pyrrolidine derivatives as antihypertensive agents [4]. 1-Cbz-3-acetylsulfanyl-pyrrolidine provides a protected form of this key pharmacophoric element, allowing for incorporation into ACE inhibitor analogs without premature thiol exposure that could compromise synthetic efficiency.

Application
Selection Property
Validation Focus
Sulfonamide and sulfonate library synthesis
Oxidative chlorination readiness to sulfonyl chloride
Reaction yield reproducibility at scale
Thiol-directed bioconjugation research
Orthogonal S-acetyl protecting group stability
Sequential deprotection sequence validation
Enzyme inhibitor scaffold research
Masked thiol pharmacophore for pyrrolidine-based analogs
Synthetic route compatibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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